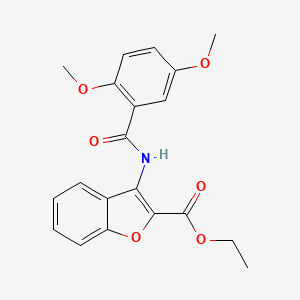

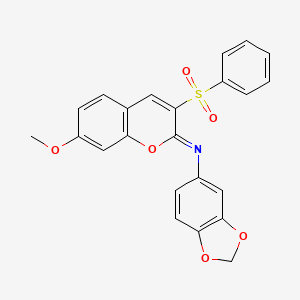

![molecular formula C11H17FN2O B2544812 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2200806-43-3](/img/structure/B2544812.png)

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Properties and Prodrug Development

The compound 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine may be structurally related or analogous to compounds discussed in research focused on antitumor properties and the development of prodrugs. Novel 2-(4-aminophenyl)benzothiazoles, with structural modifications to improve metabolic stability and increase water solubility, have shown potent antitumor activities. Specifically, modifications such as fluorination and amino acid conjugation have been used to overcome the limitations posed by drug lipophilicity, leading to water-soluble, stable prodrugs. These prodrugs have demonstrated significant tumor growth inhibition in preclinical models, suggesting potential suitability for clinical evaluation (Bradshaw et al., 2002).

Chiral Resolution Reagents

Fluorinated compounds, including those structurally related to the query compound, have been employed as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, synthesized from enantiopure precursors, interacts with α-chiral primary and secondary amines through regioselective ring-opening. This process facilitates the analysis of scalemic mixtures of amines, highlighting the versatility of fluorinated compounds in chiral resolution techniques (Rodríguez-Escrich et al., 2005).

Intramolecular Cyclization for Heterocycle Synthesis

Research on the synthesis of fluorinated heterocycles via mild intramolecular cyclization has been reported. Such methodologies employ commercially available Selectfluor to initiate electrophilic cyclizations, producing fluorinated heterocycles with 1,3-disubstitution. This dual role of the reagent as both a fluorine source and a base underscores the chemical flexibility and reactivity of fluorinated compounds in synthesizing complex heterocyclic structures (Parmar & Rueping, 2014).

Synthesis of Fluoroalkylated Oxazoles

Transition-metal-free intramolecular cyclization of N-propargylic amides, utilizing fluorocarboxylic acid anhydrides as fluoroalkyl sources, has been developed to synthesize 2-fluoroalkylated oxazoles. This process highlights a novel approach to incorporating fluorinated alkyl groups into oxazole rings, providing access to functionally diverse oxazole derivatives under basic conditions (Sugiishi et al., 2023).

Wirkmechanismus

Target of Action

The primary target of the compound 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is the RET (c-RET) oncogene . This gene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation .

Mode of Action

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine interacts with the RET oncogene by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by RET, leading to changes in cell growth and differentiation .

Biochemical Pathways

The action of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine affects the RET signaling pathway . This pathway is involved in various cellular processes, including cell growth and differentiation. By inhibiting RET, the compound disrupts these processes, leading to downstream effects that can include reduced cell proliferation .

Result of Action

The molecular and cellular effects of 2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine’s action primarily involve changes in cell growth and differentiation due to its inhibition of the RET oncogene . This can lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .

Eigenschaften

IUPAC Name |

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2O/c1-8-6-9(13-15-8)7-14(2)11-5-3-4-10(11)12/h6,10-11H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKNOWWXJMGRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C2CCCC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

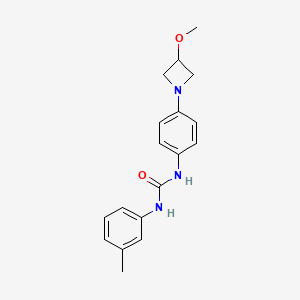

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2544737.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2544739.png)

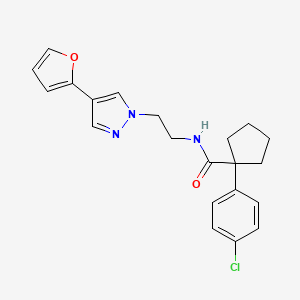

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

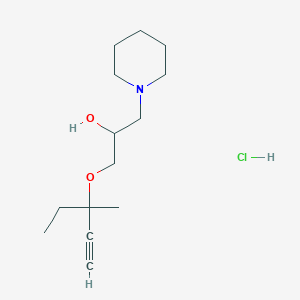

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)

![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)